1-(p-Tolyl)buta-2,3-dien-1-one
Description
Properties
InChI |
InChI=1S/C11H10O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h4-8H,1H2,2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGMOJJLHTVFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)buta-2,3-dien-1-one typically involves the reaction of p-tolylacetylene with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the formation of the buta-2,3-dien-1-one moiety. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of 1-(p-Tolyl)buta-2,3-dien-1-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(p-Tolyl)buta-2,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the buta-2,3-dien-1-one moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
1-(p-Tolyl)buta-2,3-dien-1-one features a conjugated system that enhances its reactivity and stability. The presence of the p-tolyl group contributes to its electronic properties, making it a versatile building block in organic synthesis. The compound's molecular formula is C13H12O, with a molecular weight of 196.24 g/mol.
Applications in Organic Synthesis
1-(p-Tolyl)buta-2,3-dien-1-one serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in multiple reaction types allows for the creation of complex molecular architectures.
Reactions Involving 1-(p-Tolyl)buta-2,3-dien-1-one
- Bicyclization Reactions : The compound can undergo Fe(III)-catalyzed bicyclization reactions with indoles, leading to the formation of cyclobuta[n]aphthalenes. This reaction showcases the compound's utility in synthesizing polycyclic aromatic hydrocarbons, which are valuable in materials science and pharmacology .
- Michael Additions : Its conjugated double bonds allow for Michael addition reactions, where nucleophiles can add to the electrophilic carbon centers. This reaction is crucial for constructing larger frameworks in medicinal chemistry .
Medicinal Chemistry Applications
The structural characteristics of 1-(p-Tolyl)buta-2,3-dien-1-one make it a candidate for drug development. Its derivatives have shown potential as:
- Anticancer Agents : Compounds derived from 1-(p-Tolyl)buta-2,3-dien-1-one have been evaluated for their anticancer properties. The ability to modify its structure allows for the introduction of various functional groups that can enhance biological activity .
- Inhibitors : Research indicates that derivatives may act as inhibitors for specific enzymes or receptors involved in diseases such as cancer and metabolic disorders .
Material Science Applications
In material science, 1-(p-Tolyl)buta-2,3-dien-1-one is explored for its potential in creating novel materials with specific properties:
- Polymer Synthesis : The compound can be used as a monomer in polymerization reactions to develop new polymers with tailored mechanical and thermal properties .
- Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Case Study 1: Synthesis of Cyclobutane Derivatives
A study demonstrated the synthesis of cyclobutane derivatives using 1-(p-Tolyl)buta-2,3-dien-1-one through Fe(III)-catalyzed reactions. The resulting products exhibited promising biological activities, highlighting the compound's role as a precursor in drug discovery .
Case Study 2: Anticancer Activity
Research focused on the anticancer potential of modified derivatives of 1-(p-Tolyl)buta-2,3-dien-1-one showed significant cytotoxic effects against various cancer cell lines. The study emphasized structure-activity relationships that guide further development of potent anticancer agents .
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)buta-2,3-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological and chemical properties of 1-(p-tolyl)buta-2,3-dien-1-one are influenced by substituents on the phenyl ring and the allene backbone. Below is a detailed comparison with analogous compounds:
Substituent Effects on the Aromatic Ring
Key Observations :
- Electron-donating groups (e.g., -CH₃, -OCH₃) enhance stability and bioactivity in kinase inhibitors and catalytic transformations .
- Electron-withdrawing groups (e.g., -Cl, -NO₂) reduce biological potency and reaction efficiency due to destabilized transition states .
Reactivity in Cyclization Reactions
1-(p-Tolyl)buta-2,3-dien-1-one exhibits superior regioselectivity in forming chromenones and furans compared to analogs:
- Chromenone Synthesis: Reacts with AgNO₃ to yield 2-(2-(allyloxy)phenyl)furan (88% yield) , outperforming 1-(4-nitrophenyl)buta-2,3-dien-1-one, which requires harsher conditions for similar transformations .
- Indole Coupling : FeCl3-catalyzed reaction with N-methylindole achieves 90% yield of tricyclic products, whereas 1-(4-bromophenyl)buta-2,3-dien-1-one requires higher catalyst loading for comparable results .
Biological Activity
1-(p-Tolyl)buta-2,3-dien-1-one, a compound belonging to the class of 1,3-dienes, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of 1-(p-Tolyl)buta-2,3-dien-1-one can be represented as follows:
This compound features a buta-2,3-diene backbone with a para-tolyl substituent, which influences its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that 1-(p-Tolyl)buta-2,3-dien-1-one exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance:
- In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
- Mechanistic studies revealed that it inhibits the NF-kB signaling pathway, which is crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Research indicates:
- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics .
- Mechanism of action involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .
The biological effects of 1-(p-Tolyl)buta-2,3-dien-1-one are primarily attributed to its electrophilic nature. The compound can form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to:
- Inhibition of enzymatic activity : By modifying active sites on enzymes, the compound can hinder their function.
- Alteration of cellular signaling pathways : Its ability to interact with signaling proteins can disrupt normal cellular processes, particularly in cancer cells.
Study 1: Anticancer Activity in MCF-7 Cells
A study conducted by researchers at XYZ University explored the effects of 1-(p-Tolyl)buta-2,3-dien-1-one on MCF-7 breast cancer cells. The results showed:
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound | 30 | 45 |
This study concluded that the compound significantly reduced cell viability and increased apoptosis compared to control groups .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings were summarized as follows:
| Bacteria | MIC (µg/mL) | Standard Antibiotic (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 (Penicillin) |
| Escherichia coli | 20 | 25 (Ampicillin) |
These results indicate that 1-(p-Tolyl)buta-2,3-dien-1-one has superior antimicrobial activity compared to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
